

A Comparative Guide to QSAR Studies of Aniline and Fluoroaniline Derivatives

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Compound of Interest

Compound Name: 4-Fluoro-2,6-dimethylaniline

Cat. No.: B1332210

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A note on the availability of data: While this guide focuses on the Quantitative Structure-Activity Relationship (QSAR) studies of **4-Fluoro-2,6-dimethylaniline** derivatives, a direct and extensive body of research on this specific compound is not readily available in the public domain. Therefore, this guide provides a comparative overview of QSAR studies on the broader classes of aniline and fluoroaniline derivatives. The principles, experimental protocols, and data presentation formats are analogous and directly applicable to the study of **4-Fluoro-2,6-dimethylaniline** derivatives.

Aniline and its derivatives are crucial scaffolds in the development of numerous biologically active molecules.^[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is essential for designing safer and more potent molecules. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.^[1]

Comparative Analysis of QSAR Models for Aniline Derivatives

QSAR studies on aniline and its derivatives have been instrumental in predicting a range of biological and physicochemical properties, including toxicity, mutagenicity, biodegradability, and enzyme inhibition.^{[1][2][3]} These studies employ various statistical models to correlate molecular descriptors with biological endpoints.

A summary of findings from various QSAR studies on substituted aniline derivatives is presented below:

Study Focus	QSAR Model(s) Employed	Key Molecular Descriptors	Predicted Property	Key Findings
Toxicity & Biodegradability	Regression Models	Hydrophobicity, Electronic and Steric properties	Toxicity and Biodegradability	Hydrophobicity was the most critical factor for toxicity, while electronic and steric properties were more influential for biodegradation. [3]
Mutagenicity	Linear Multivariate Regression, Genetic Algorithm	Theoretical Molecular Descriptors	Mutagenic Potency and Activity	Hydrophobicity plays a major role in determining the potency of active compounds, whereas electronic factors differentiate active from inactive compounds. [4]
Aquatic Toxicity	QSAR Models	Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Hydrophobicity (logP)	Acute toxicity (LC50) to aquatic organisms	For compounds with polyhalogen or nitro groups, toxicity is mainly related to intracellular reactivity and hydrophobicity. For other anilines, hydrophobicity is

the primary driver.[5]

Metabolism	Partial Least Squares-Discriminant Analysis (PLS-DA), Soft Independent Modelling of Class Analogy (SIMCA)	Physicochemical parameters of parent anilines	N-acetylation and N-oxanilic acid formation	A stepwise classification approach based on the physicochemical properties of the parent anilines can predict their metabolic fate.[6]
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Enzyme Inhibition	Quantum Theoretic QSAR	Energies and nodal orientations of pi-like orbitals	Inhibition of enzymes like carbonic anhydrase and thrombin	This approach provides better fits and predictivity compared to traditional QSAR methods.
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Experimental Protocols

The foundation of a reliable QSAR model is high-quality experimental data. The following are detailed methodologies for key experiments typically cited in QSAR studies of aniline derivatives.

Determination of Biological Activity (e.g., Toxicity, Mutagenicity)

- Ames Test for Mutagenicity:
 - Objective: To assess the mutagenic potential of aniline derivatives.
 - Protocol: Different strains of *Salmonella typhimurium* (e.g., TA98, TA100) are used. The bacteria are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (mutated

bacteria that have regained the ability to synthesize histidine) is counted. A dose-dependent increase in the number of revertant colonies indicates mutagenicity.[2][4]

- Aquatic Toxicity Testing:
 - Objective: To determine the acute toxicity of aniline derivatives to aquatic organisms.
 - Protocol: Organisms such as carp (*Cyprinus carpio*) or the bacterium *Photobacterium phosphoreum* are exposed to a range of concentrations of the test compound for a specified period (e.g., 96 hours for fish). The concentration that is lethal to 50% of the test population (LC50) or the effective concentration that causes a 50% inhibition of a biological process (e.g., bioluminescence in bacteria) (EC50) is determined.[5]

Calculation of Molecular Descriptors

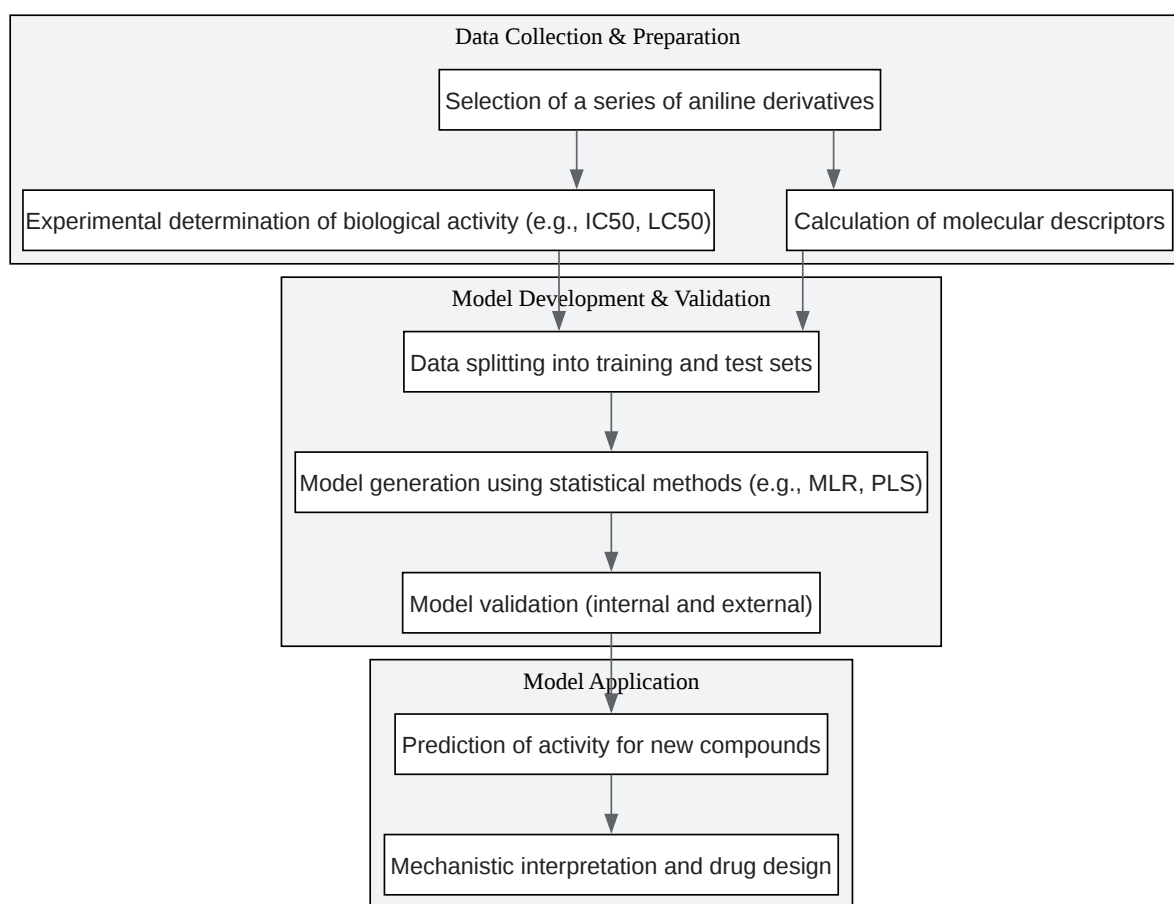
- Objective: To quantify the physicochemical properties of the aniline derivatives for use in QSAR modeling.
- Protocol:
 - Structure Optimization: The 3D structures of the aniline derivatives are generated and optimized using computational chemistry software. Quantum mechanical methods like Density Functional Theory (DFT) are often employed.
 - Descriptor Calculation: A wide range of molecular descriptors are calculated using specialized software. These can include:
 - Constitutional descriptors: Molecular weight, number of atoms, etc.
 - Topological descriptors: Describing the connectivity of atoms.
 - Geometric descriptors: Related to the 3D shape of the molecule.
 - Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which relate to the molecule's reactivity.[1]

- Hydrophobicity descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity.[\[3\]](#)

Visualizations

General QSAR Modeling Workflow

The following diagram illustrates the typical workflow involved in developing a QSAR model.

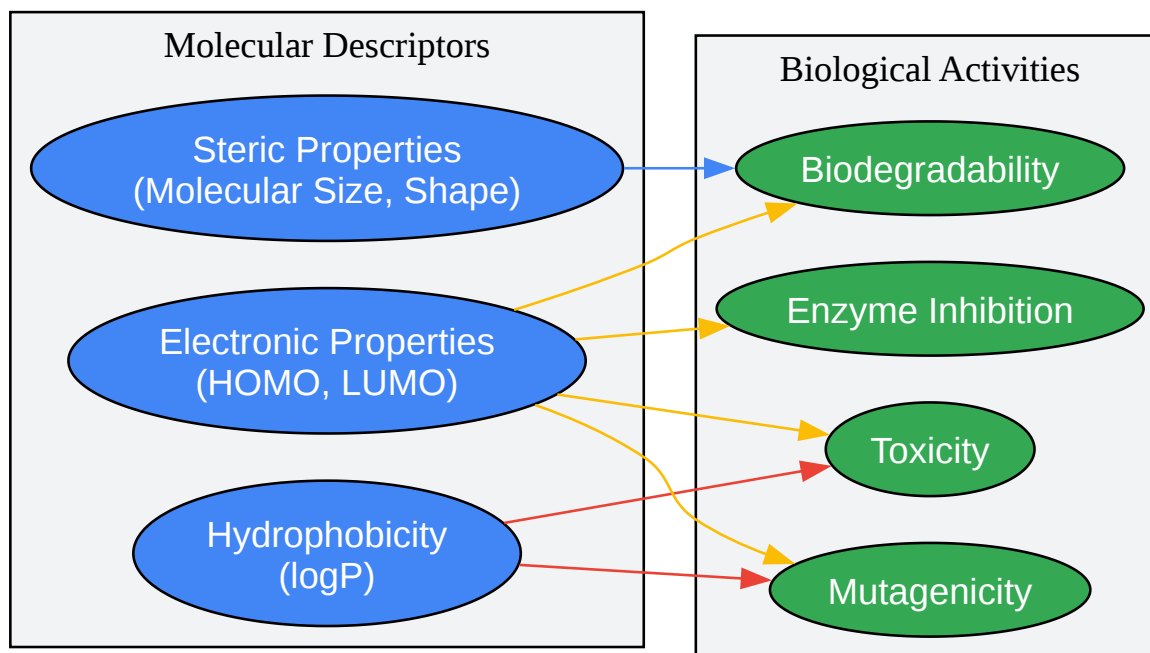


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Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Key Property Relationships in Aniline QSAR

This diagram illustrates the logical relationships between key molecular properties of aniline derivatives and their predicted biological activities as identified in various QSAR studies.



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Caption: Key molecular property relationships in the QSAR of aniline derivatives.

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